molecular formula C26H27NO2S B12783062 3-(2-(Dimethylamino)ethoxy)-10-ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin ethyl acetate CAS No. 85850-74-4

3-(2-(Dimethylamino)ethoxy)-10-ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin ethyl acetate

Cat. No.: B12783062
CAS No.: 85850-74-4
M. Wt: 417.6 g/mol
InChI Key: KVDSNIZNJKIADY-UHFFFAOYSA-N
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Description

3-(2-(Dimethylamino)ethoxy)-10-ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin ethyl acetate is a complex organic compound with a unique structure that includes a dibenzo(b,f)thiepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)ethoxy)-10-ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin ethyl acetate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)ethoxy)-10-ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(2-(Dimethylamino)ethoxy)-10-ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin ethyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)ethoxy)-10-ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo(b,f)thiepin derivatives, such as:

Uniqueness

What sets 3-(2-(Dimethylamino)ethoxy)-10-ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin ethyl acetate apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85850-74-4

Molecular Formula

C26H27NO2S

Molecular Weight

417.6 g/mol

IUPAC Name

4-[2-[2-(dimethylamino)ethoxy]-6-ethylbenzo[b][1]benzothiepin-5-yl]phenol

InChI

InChI=1S/C26H27NO2S/c1-4-21-22-7-5-6-8-24(22)30-25-17-20(29-16-15-27(2)3)13-14-23(25)26(21)18-9-11-19(28)12-10-18/h5-14,17,28H,4,15-16H2,1-3H3

InChI Key

KVDSNIZNJKIADY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCCN(C)C)SC3=CC=CC=C31)C4=CC=C(C=C4)O

Origin of Product

United States

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